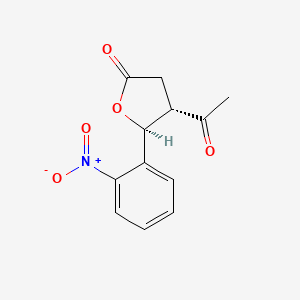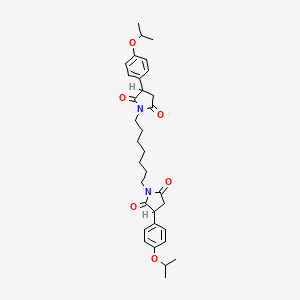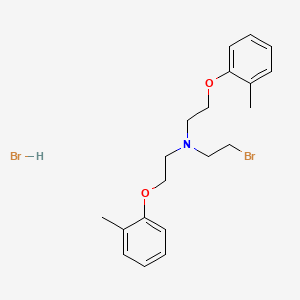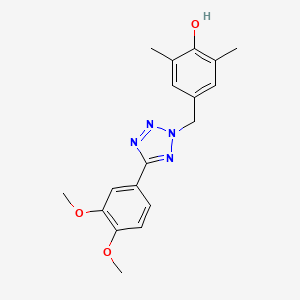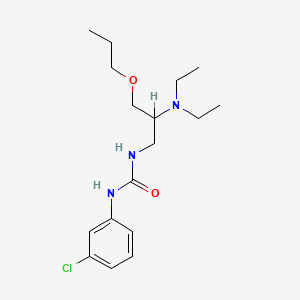
N-(3-Chlorophenyl)-N'-(2-(diethylamino)-3-propoxypropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chlorophenyl)-N’-(2-(diethylamino)-3-propoxypropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
准备方法
合成路线和反应条件
N-(3-氯苯基)-N'-(2-(二乙基氨基)-3-丙氧基丙基)脲的合成通常涉及3-氯苯胺与合适的异氰酸酯衍生物的反应。该反应在受控条件下进行,以确保形成所需的脲类衍生物。常用的试剂和溶剂包括乙醚、二氯甲烷和催化量的碱,例如三乙胺。
工业生产方法
在工业环境中,该化合物的生产可能涉及大规模间歇式或连续流动工艺。方法的选择取决于诸如所需的纯度、产率和成本效益等因素。优化反应参数,例如温度、压力和反应时间,对于实现高效生产至关重要。
化学反应分析
反应类型
N-(3-氯苯基)-N'-(2-(二乙基氨基)-3-丙氧基丙基)脲可以发生各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化。
还原: 还原反应可以使用锂铝氢化物等还原剂进行。
取代: 氯苯基可以参与亲核取代反应,从而形成新的衍生物。
常用的试剂和条件
氧化: 过氧化氢在乙酸中,高锰酸钾在水溶液中。
还原: 锂铝氢化物在干燥的乙醚中,硼氢化钠在甲醇中。
取代: 氢氧化钠在乙醇中,碳酸钾在丙酮中。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生羟基化的衍生物,而还原可以产生胺衍生物。
科学研究应用
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 作为药物开发的候选药物进行探索,特别是在脲类衍生物已显示出疗效的疾病的治疗中。
工业: 用于开发具有特定性能的新材料,例如聚合物和涂料。
作用机理
N-(3-氯苯基)-N'-(2-(二乙基氨基)-3-丙氧基丙基)脲的作用机理涉及其与特定分子靶标的相互作用。这些靶标可能包括在生物过程中起作用的酶、受体或其他蛋白质。该化合物的效应通过调节细胞功能的途径介导,例如信号转导、基因表达和代谢活性。
作用机制
The mechanism of action of N-(3-Chlorophenyl)-N’-(2-(diethylamino)-3-propoxypropyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activity.
相似化合物的比较
类似化合物
N-(3-氯苯基)-N'-(2-(二甲基氨基)-3-丙氧基丙基)脲: 结构类似,但具有二甲基氨基而不是二乙基氨基基团。
N-(3-溴苯基)-N'-(2-(二乙基氨基)-3-丙氧基丙基)脲: 溴苯基基团而不是氯苯基基团。
N-(3-氯苯基)-N'-(2-(二乙基氨基)-3-丁氧基丙基)脲: 丁氧基丙基基团而不是丙氧基丙基基团。
独特性
N-(3-氯苯基)-N'-(2-(二乙基氨基)-3-丙氧基丙基)脲是独特的,因为它具有特定功能基团的组合,赋予其独特的化学和生物特性。这种独特性使其成为各个领域研究和开发的宝贵化合物。
属性
CAS 编号 |
86398-79-0 |
|---|---|
分子式 |
C17H28ClN3O2 |
分子量 |
341.9 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-3-[2-(diethylamino)-3-propoxypropyl]urea |
InChI |
InChI=1S/C17H28ClN3O2/c1-4-10-23-13-16(21(5-2)6-3)12-19-17(22)20-15-9-7-8-14(18)11-15/h7-9,11,16H,4-6,10,12-13H2,1-3H3,(H2,19,20,22) |
InChI 键 |
WDFWBZHPCRYEIK-UHFFFAOYSA-N |
规范 SMILES |
CCCOCC(CNC(=O)NC1=CC(=CC=C1)Cl)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


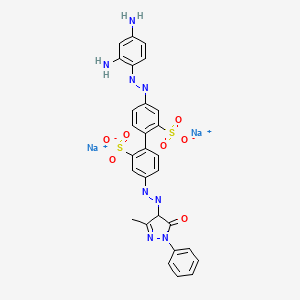
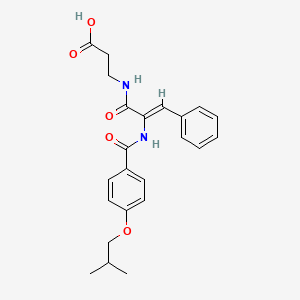
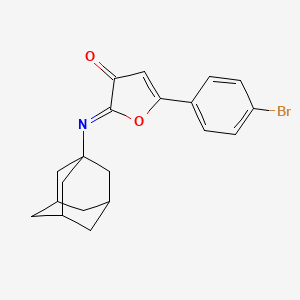

![N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726711.png)
